molecular formula C25H34O4Si B14810665 (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol

(R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol

Cat. No.: B14810665
M. Wt: 426.6 g/mol
InChI Key: NDLIDUKXIFASES-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol is a complex organic compound that features a tert-butyldiphenylsilyloxy group and a dioxolane ring

Preparation Methods

The synthesis of ®-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol typically involves multiple steps, including the protection of hydroxyl groups, formation of the dioxolane ring, and introduction of the tert-butyldiphenylsilyloxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldiphenylsilyloxy group and the dioxolane ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar compounds include other silyl-protected alcohols and dioxolane derivatives. Compared to these compounds, ®-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness can result in different reactivity patterns and applications.

Some similar compounds include:

  • ®-2-(tert-butyldimethylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
  • ®-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-ethyl-1,3-dioxolan-4-yl)ethanol

These compounds share structural similarities but may differ in their reactivity and applications due to variations in their functional groups and stereochemistry.

Properties

Molecular Formula

C25H34O4Si

Molecular Weight

426.6 g/mol

IUPAC Name

(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

InChI

InChI=1S/C25H34O4Si/c1-7-22-23(29-25(5,6)28-22)21(26)18-27-30(24(2,3)4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h7-17,21-23,26H,1,18H2,2-6H3/t21-,22+,23-/m1/s1

InChI Key

NDLIDUKXIFASES-XPWALMASSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)[C@@H](CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O)C=C)C

Canonical SMILES

CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.